

Spectroscopic Profile of 4-Bromo-3-chloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-chloropyridine

Cat. No.: B1272051

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This technical guide provides a comprehensive overview of the spectral characteristics of **4-Bromo-3-chloropyridine** (CAS No. 73583-41-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data (NMR, IR, MS) and the methodologies for their acquisition.

Introduction

4-Bromo-3-chloropyridine is a halogenated pyridine derivative with significant applications in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable building block for novel molecular architectures. Accurate spectral data is crucial for the identification and characterization of this compound and its derivatives in complex reaction mixtures. This guide presents a summary of its key spectral features.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of experimentally derived public data, the following NMR data are based on computational predictions. These predictions are generated using established algorithms and provide a reliable estimation of the expected chemical shifts.

¹H NMR (Proton NMR) Spectral Data

The predicted ^1H NMR spectrum of **4-Bromo-3-chloropyridine** in CDCl_3 is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-2	8.55	Doublet	4.8
H-6	8.45	Singlet	-
H-5	7.35	Doublet	4.8

^{13}C NMR (Carbon-13 NMR) Spectral Data

The predicted ^{13}C NMR spectrum in CDCl_3 would display five signals corresponding to the five carbon atoms of the pyridine ring.

Carbon	Predicted Chemical Shift (ppm)
C-2	152.0
C-6	150.5
C-4	134.0
C-3	129.5
C-5	127.0

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of **4-Bromo-3-chloropyridine** is characterized by absorption bands corresponding to the vibrations of its aromatic and carbon-halogen bonds.

Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)	Intensity
C-H stretching (aromatic)	3100-3000	Medium-Weak
C=N stretching (pyridine ring)	1600-1550	Medium-Strong
C=C stretching (pyridine ring)	1500-1400	Medium-Strong
C-Cl stretching	850-550	Strong
C-Br stretching	690-515	Strong

Expected Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **4-Bromo-3-chloropyridine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.

Ion	m/z (relative to ¹² C, ³⁵ Cl, ⁷⁹ Br)	Expected Relative Abundance Pattern	Notes
[M] ⁺	191	Isotopic peaks at M+2 and M+4	Molecular ion
[M-Cl] ⁺	156	Loss of chlorine	
[M-Br] ⁺	112	Loss of bromine	
[C ₅ H ₃ N] ⁺	77	Pyridine ring fragment	

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Bromo-3-chloropyridine** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

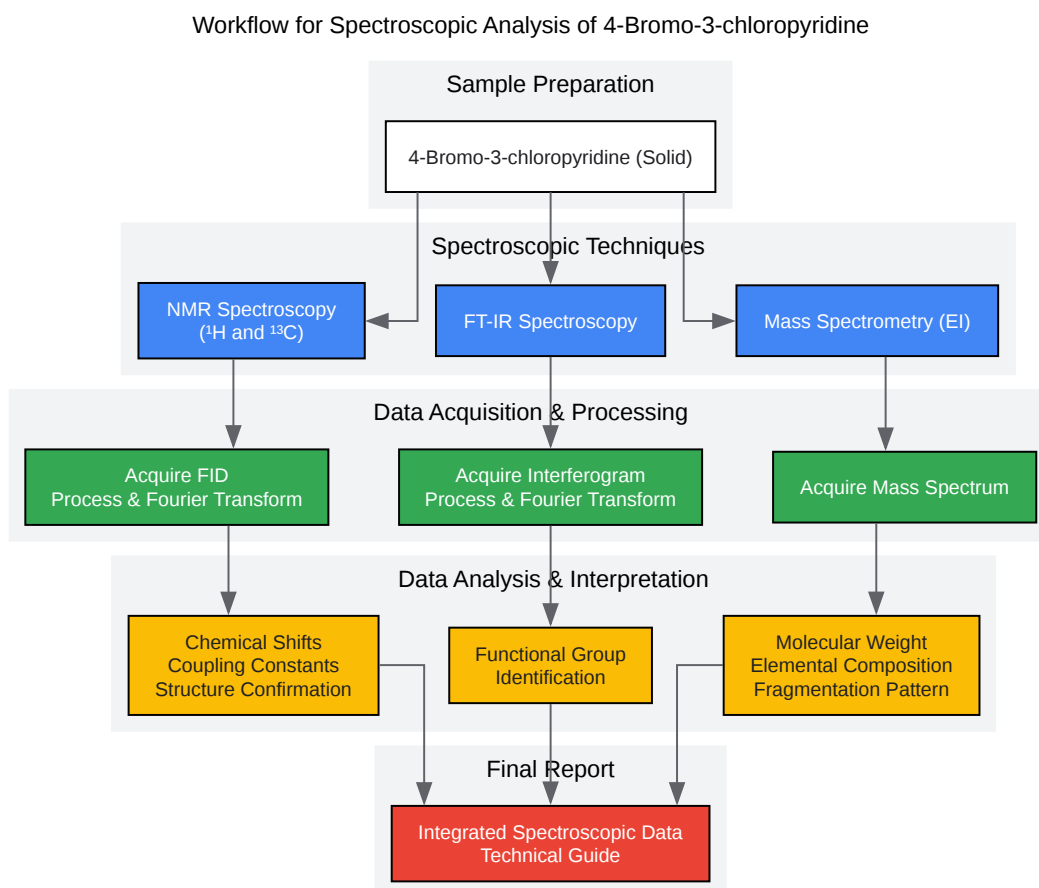
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The solid sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for **4-Bromo-3-chloropyridine**.



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Caption: Workflow for the spectroscopic analysis of **4-Bromo-3-chloropyridine**.

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